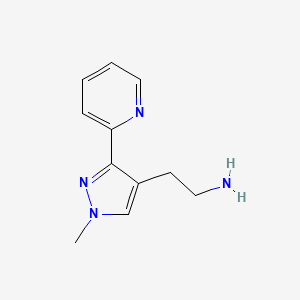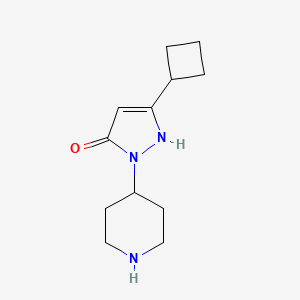
2-(Oxolan-3-yl)propanoic acid
Vue d'ensemble
Description
2-(Oxolan-3-yl)propanoic acid is a chemical compound with the molecular formula C7H12O3 . It has a molecular weight of 144.17 .
Molecular Structure Analysis
The molecular structure of this compound consists of a propanoic acid group attached to an oxolane ring . The InChI code for this compound is 1S/C7H12O3/c1-5(7(8)9)6-2-3-10-4-6/h5-6H,2-4H2,1H3,(H,8,9) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted density of 1.139±0.06 g/cm3 and a predicted pKa of 4.37±0.10 .Applications De Recherche Scientifique
Chemo-Enzymatic Synthesis
2-(Oxolan-3-yl)propanoic acid derivatives serve as valuable precursors for the synthesis of chiral epoxides, which are crucial in chemical syntheses. For instance, the chemo-enzymatic synthesis from levoglucosenone, a biobased chiral compound, presents a sustainable and safer pathway. This method has been applied to produce ethyl and methyl (S)-3-(oxiran-2-yl)propanoates, showcasing the application of this compound derivatives in synthesizing high-value chemical compounds like the (S)-dairy lactone (Peru et al., 2016).
Suzuki-Miyaura Reaction
The application of this compound derivatives extends to the chemistry of oxolan-2-ones, particularly in the Suzuki-Miyaura reaction. This reaction synthesizes novel oxolan-2-one derivatives, demonstrating the versatility of this compound derivatives in organic synthesis and their potential for creating new chemical entities (Ghochikyan et al., 2019).
Synthesis of N-Substituted 1,3-Oxazinan-2-ones
A one-pot reaction involving this compound derivatives facilitates the efficient synthesis of N-substituted 1,3-oxazinan-2-ones. This synthesis highlights the compound's role in creating chiral products, such as (2S)-2-(2-oxo-1,3-oxazinan-3-yl)propanoic acid, showcasing its significance in producing chiral molecules for various applications (Trifunović et al., 2010).
Hydroarylation of Propynoic Acid Derivatives
This compound derivatives are also utilized in the regioselective synthesis of biologically and pharmaceutically important compounds. For example, iron(III)-catalyzed hydroarylation of propynoic acid derivatives with indoles yields 3,3-bis(indol-3-yl)propanoic acids and their esters, highlighting the compound's utility in creating complex molecular structures with potential biological activities (Kutubi & Kitamura, 2011).
Quality Control of Active Pharmaceutical Ingredients
The analytical methods for quality control of promising active pharmaceutical ingredients (APIs) include derivatives of this compound. These methods ensure the quality of APIs derived from this compound, indicating the compound's importance in pharmaceutical development and safety assurance (Zubkov et al., 2016).
Propriétés
IUPAC Name |
2-(oxolan-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(7(8)9)6-2-3-10-4-6/h5-6H,2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILXYGVGBFRIEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCOC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1470417.png)
![2-Ethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B1470418.png)


![1-Methyl-3-(piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1470427.png)






